2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common method includes the reaction of 2-methylpiperidine with benzoic acid derivatives under specific conditions. The reaction typically requires a sulfonylating agent, such as sulfonyl chloride, and a base, such as triethylamine, to facilitate the formation of the sulfonyl group . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways and processes, making the compound useful in studying protein functions and developing therapeutic agents .
Comparison with Similar Compounds
2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid can be compared with other sulfonyl-containing compounds, such as:
- 2-[(2-Methylpiperidin-1-yl)sulfonyl]phenol
- 2-[(2-Methylpiperidin-1-yl)sulfonyl]aniline
- 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the piperidine and benzoic acid moieties, which confer distinct properties and applications .
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-6-4-5-9-14(10)19(17,18)12-8-3-2-7-11(12)13(15)16/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNLOMPHYCOESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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